pulicatin F

Description

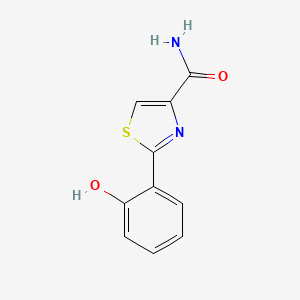

Pulicatin F is a sulfur-containing secondary metabolite first identified in mangrove-derived Streptomyces ardesiacus GXIMD 03502 . It belongs to the pulicatin family, characterized by a 2-hydroxyphenyl-substituted thiazoline core, which is critical for its bioactivity. Structurally, it shares similarities with other pulicatins (A–E, G, H, I) but exhibits distinct functional properties, particularly in antifungal activity . This compound (C₁₀H₈O₂N₂S) is synthesized both naturally and synthetically, though its natural occurrence was confirmed only recently in bacterial co-culture systems .

Properties

Molecular Formula |

C10H8N2O2S |

|---|---|

Molecular Weight |

220.25 g/mol |

IUPAC Name |

2-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C10H8N2O2S/c11-9(14)7-5-15-10(12-7)6-3-1-2-4-8(6)13/h1-5,13H,(H2,11,14) |

InChI Key |

AETDFAXPCFASDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Pulicatin F can be synthesized through microbial co-culture or mixed fermentation. This method involves the co-culture of Durum wheat plant roots-associated bacterium Pantoea agglomerans and date palm leaves-derived fungus Penicillium citrinum. The co-culture leads to the induction of cryptic biosynthetic pathways, resulting in the production of this compound along with other metabolites .

Chemical Reactions Analysis

Pulicatin F undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pulicatin F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its antifungal properties and its potential use as an antimicrobial agent. Additionally, this compound has been investigated for its role in activating the Notch signaling pathway, which is important for cellular processes such as embryonic development, differentiation, and tissue homeostasis .

Mechanism of Action

Pulicatin F exerts its effects by activating the Notch signaling pathway. This pathway is crucial for various cellular processes, including embryonic development and tissue homeostasis. This compound interacts with the Notch receptor, leading to its activation and subsequent downstream signaling events. This activation can result in apoptosis in certain cell types, such as HL-60 cells .

Comparison with Similar Compounds

Core Structural Features

Pulicatins share a conserved thiazoline ring linked to aromatic moieties. Key variations arise in substituents and stereochemistry:

Stereochemical and Spectroscopic Differences

- This compound vs. Pulicatin H : Pulicatin H has an additional hydroxylated methyl group (C-5), confirmed by [α]²⁵D +2.35 and HR-ESI-MS (m/z 264.0695) . This compound lacks this group, reflected in its simpler NMR profile .

- This compound vs. Aeruginaldehyde : Aeruginaldehyde’s aldehyde group (δH 10.02 ppm) enhances electrophilicity, whereas this compound’s hydroxyl group (δH 8.19 ppm) facilitates hydrogen bonding .

Functional Comparison

Antifungal Activity

Co-culture studies revealed potency differences:

- Pulicatin H’s superior activity is attributed to its hydroxylated side chain, improving iron affinity and cellular uptake .

- This compound’s moderate potency may stem from fewer polar groups, reducing membrane permeability .

Discussion of Structural-Activity Relationships (SAR)

- Hydroxyl/Methoxy Groups : Increase solubility and target binding (e.g., Pulicatin H’s –OH vs. This compound’s –CH₃).

- Aldehyde vs. Hydroxyl : Aeruginaldehyde’s aldehyde confers higher reactivity but lower selectivity compared to this compound’s hydroxyl .

- Stereochemistry : The (4R,5S) configuration in Pulicatin A enhances PPARδ agonist activity, a feature absent in this compound .

Q & A

What spectroscopic methods are critical for the structural elucidation of pulicatin F, and how can researchers ensure data reliability?

Answer: this compound’s structure is confirmed via high-resolution electrospray ionization mass spectrometry (HRESIMS) and NMR spectroscopy (¹H, ¹³C, 2D correlations). For reliability:

- Compare spectral data (δC, δH) with published analogs (e.g., pulicatin A–E) to identify substituent patterns .

- Validate purity using chromatographic methods (e.g., HPLC) and cross-check with synthetic standards when available .

- Reproduce experiments under controlled conditions (e.g., solvent, temperature) to minimize variability .

How can microbial co-culture strategies enhance the yield of cryptic pulicatin derivatives like this compound?

Answer: Co-culturing Pantoea agglomerans with competing microbes induces stress responses, triggering secondary metabolite production. Key steps:

- Optimize microbial pairing based on ecological interactions (e.g., antifungal activity screens) .

- Monitor metabolite profiles via LC-MS/MS at multiple timepoints to capture transient production phases .

- Adjust co-culture conditions (pH, nutrient availability) to mimic natural competitive environments .

What experimental design considerations are essential for synthesizing this compound analogs with modified bioactivity?

Answer: Focus on functional group substitutions (e.g., replacing aldehyde with amide groups) while preserving core scaffolds:

- Use regioselective reactions (e.g., NaBH₄ reduction of methyl esters) to retain stereochemical integrity .

- Employ orthogonal protecting groups during synthesis to avoid unwanted side reactions .

- Validate bioactivity changes via in vitro assays (e.g., serotonin receptor modulation) and compare with parent compounds .

How should researchers address contradictions in NMR data between synthetic and naturally isolated this compound?

Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- Re-run NMR under identical conditions (solvent, concentration) for both synthetic and natural samples .

- Use heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguous proton-carbon assignments .

- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

What are the best practices for documenting this compound synthesis protocols to ensure reproducibility?

Answer: Follow guidelines for transparent reporting :

- Detail reaction parameters (temperature, solvent, stoichiometry) and purification steps (e.g., silica gel chromatography gradients) .

- Report yields as both crude and purified percentages to account for losses during isolation .

- Include spectral data (HRESIMS, NMR) in supplementary materials with annotated peak assignments .

How can computational tools aid in predicting the biosynthetic pathways of this compound?

Answer: Combine genome mining and bioinformatics :

- Annotate Pantoea agglomerans genomes for thiazoline synthase and non-ribosomal peptide synthetase (NRPS) clusters linked to pulicatin biosynthesis .

- Use tools like AntiSMASH to identify gene clusters and predict precursor molecules .

- Validate predictions via gene knockout studies and metabolite profiling .

What strategies resolve low yields in this compound isolation from microbial co-cultures?

Answer: Optimize extraction and isolation workflows:

- Employ sequential solvent partitioning (e.g., ethyl acetate → methanol) to enrich target fractions .

- Use preparative HPLC with mass-directed fractionation to isolate low-abundance compounds .

- Screen ion-exchange resins to capture charged intermediates during fermentation .

How should researchers analyze conflicting bioactivity data between this compound and its analogs?

Answer: Address variability through rigorous assay design :

- Normalize data to positive/negative controls (e.g., serotonin receptor agonists/antagonists) .

- Replicate experiments across multiple cell lines or model organisms to assess specificity .

- Perform dose-response curves to differentiate potency (IC₅₀) from efficacy (maximal effect) .

What role do stereochemical configurations play in this compound’s biological activity, and how can they be controlled?

Answer: Stereochemistry impacts receptor binding affinity. Control methods:

- Use chiral catalysts (e.g., asymmetric hydrogenation) during synthesis to enforce desired configurations .

- Analyze circular dichroism (CD) spectra to confirm stereochemical purity .

- Compare bioactivity of enantiomers via enantioselective synthesis .

How can researchers integrate this compound’s ecological role (e.g., antifungal properties) into hypothesis-driven studies?

Answer: Apply PICOT framework for focused inquiry:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.